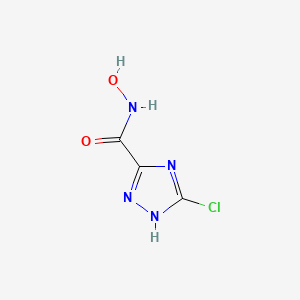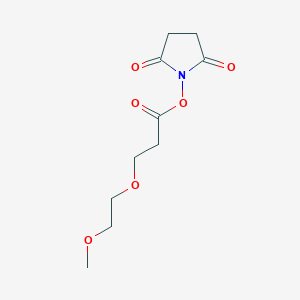
3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide
Übersicht
Beschreibung
3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is a derivative of 1,2,4-triazole . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They are able to accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of triazoles and their derivatives has been developed gradually with the establishment of several facile and convenient synthetic techniques . They are synthesized using various metal catalysts, organocatalysts, and also through metal-free as well as solvent- and catalyst-free neat syntheses .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .Chemical Reactions Analysis
Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis
The molecular weight of this compound is 103.510 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Nucleosides: Nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides, including variants of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide, were prepared using an acid-catalyzed fusion procedure, indicating their potential in nucleoside chemistry (Naik, Witkowski, & Robins, 1974).
- Ester Cleavage Properties: Synthetic hydroxybenzotriazoles, related to this compound, demonstrated significant ester cleavage properties in cationic surfactant micelles. This could suggest applications in catalytic processes and material science (Bhattacharya & Praveen Kumar, 2005).
Biological Activity
- Anticancer Potential: Novel anticancer nucleosides based on 1,2,4-triazole nucleosides and derivatives of this compound have been synthesized, showing promise in cancer research (Lei et al., 2014).
- Antiviral Activity: Compounds related to this compound, specifically triazole carboxamide nucleosides, have demonstrated significant antiviral activity against herpes and measles viruses (Revankar, Solan, Robins, & Witkowski, 1981).
- Antimicrobial Properties: Novel 1H-1,2,3-triazole-4-carboxamides, structurally related to this compound, were found to have antimicrobial activities against various bacterial and fungal strains, suggesting potential use in the development of new antimicrobial agents (Pokhodylo et al., 2021).
Wirkmechanismus
Target of Action
It’s worth noting that triazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them valuable targets for therapeutic interventions .
Mode of Action
Triazole-pyrimidine hybrids, which share structural similarities with this compound, have shown promising neuroprotective and anti-inflammatory properties . They exhibit these properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Triazole-pyrimidine hybrids have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play significant roles in neuroprotection and anti-inflammatory responses .
Result of Action
Related triazole-pyrimidine hybrids have shown significant anti-neuroinflammatory properties and promising neuroprotective activity . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
While specific safety and hazard information for 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide was not found, it’s important to note that adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .
Zukünftige Richtungen
Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
Biochemische Analyse
Biochemical Properties
3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. The compound binds to the active sites of these enzymes, inhibiting their activity and thus affecting the breakdown of polysaccharides into glucose . Additionally, this compound has been shown to interact with various proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can inhibit the phosphorylation of proteins involved in the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Furthermore, the compound affects cellular metabolism by inhibiting enzymes critical for metabolic processes, thereby reducing the rate of glycolysis and other metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, forming stable complexes that prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of effects, including changes in gene expression and cellular function. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its inhibitory activity . Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of compensatory pathways to counteract the inhibitory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . The compound can alter metabolic flux, leading to changes in metabolite levels and overall metabolic homeostasis. Additionally, it can affect the activity of cofactors required for enzymatic reactions, further modulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can be taken up by cells via active transporters and distributed to various cellular compartments . The compound’s distribution is influenced by its binding to transport proteins, which facilitate its movement across cellular membranes. Accumulation of the compound in specific tissues can lead to localized effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This localization is essential for its role in modulating cellular processes and biochemical reactions.
Eigenschaften
IUPAC Name |
5-chloro-N-hydroxy-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O2/c4-3-5-1(6-7-3)2(9)8-10/h10H,(H,8,9)(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHUDBAMAQACLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)Cl)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)









![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)